molecular formula C14H13NO B101573 2-[2-(4-methoxyphenyl)ethenyl]pyridine CAS No. 19036-99-8

2-[2-(4-methoxyphenyl)ethenyl]pyridine

Cat. No.: B101573
CAS No.: 19036-99-8
M. Wt: 211.26 g/mol
InChI Key: YVXLWJRTXKPYON-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)ethenyl]pyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring substituted with a 2-[(1E)-2-(4-methoxyphenyl)ethenyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-methoxyphenyl)ethenyl]pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with pyridine-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a condensation reaction, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(4-methoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the pyridine ring is substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Electrophiles such as halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-[2-(4-methoxyphenyl)ethenyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.

    Medicine: Explored for its therapeutic potential in treating various diseases. It is studied for its interactions with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. The exact mechanism may vary depending on the biological context and the specific application. For instance, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

  • Pyridine, 3-[(1E)-2-(4-methoxyphenyl)ethenyl]-
  • Pyridine, 4-ethenyl-
  • Pyridine, 4-[(1E)-2-[4-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]phenyl]ethenyl]-

Comparison: 2-[2-(4-methoxyphenyl)ethenyl]pyridine is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For example, the position of the methoxyphenyl group can influence the compound’s reactivity and interaction with biological targets. The presence of the ethenyl group also contributes to its unique chemical behavior.

Properties

CAS No.

19036-99-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13NO/c1-16-14-9-6-12(7-10-14)5-8-13-4-2-3-11-15-13/h2-11H,1H3

InChI Key

YVXLWJRTXKPYON-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=N2

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=CC=CC=N2

Origin of Product

United States

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